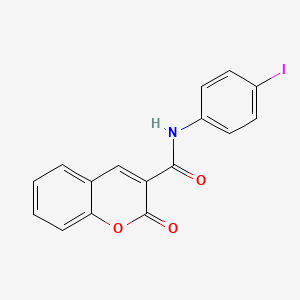

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Significance of the Chromene Scaffold in Heterocyclic Chemistry

The chromene scaffold, a benzopyran ring system, is a cornerstone of heterocyclic chemistry, widely recognized for its prevalence in natural products and its versatile pharmacological profile. researchgate.netbenthambooks.combenthamscience.comresearchgate.net This structural motif is inherent to a vast array of biologically active molecules, including alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.netnih.gov The inherent bioactivity of the chromene nucleus has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of therapeutic applications.

The significance of the chromene scaffold is underscored by the diverse biological activities exhibited by its derivatives. These compounds have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netnih.govorientjchem.org The structural versatility of the chromene ring allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological effects. mdpi.comacs.org This adaptability has made it a "privileged scaffold" in drug discovery, serving as a foundational structure for the development of new therapeutic agents. mdpi.com

| Biological Activity | Examples of Chromene Derivatives | Therapeutic Potential |

|---|---|---|

| Anticancer | Substituted 4H-chromenes | Inhibition of cancer cell proliferation and induction of apoptosis orientjchem.orgmdpi.comtandfonline.com |

| Antimicrobial | Chromene-based azo chromophores | Activity against Gram-positive and Gram-negative bacteria nih.govnih.gov |

| Antiviral | Various synthetic chromenes | Inhibition of viral replication, including activity against HIV researchgate.net |

| Anti-inflammatory | Chromene-based compounds | Modulation of inflammatory pathways nih.gov |

| Antioxidant | Naturally occurring and synthetic chromenes | Scavenging of free radicals and protection against oxidative stress tandfonline.com |

Role of the Carboxamide Moiety in Molecular Design

The carboxamide group is a fundamental functional group in medicinal chemistry, frequently incorporated into molecular designs to enhance biological activity and improve pharmacokinetic properties. nih.govwisdomlib.org This moiety is characterized by a carbonyl group bonded to a nitrogen atom and is a key structural feature in a significant number of FDA-approved drugs. nih.gov The stability of the amide bond, coupled with its capacity to participate in hydrogen bonding, makes it a critical linker for connecting different pharmacophoric fragments. jocpr.comnih.gov

Implications of the 4-Iodophenyl Substituent in Structure-Property Relationships

The inclusion of a 4-iodophenyl substituent in the structure of N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide has profound implications for its physicochemical and biological properties. Halogen atoms, particularly iodine, are increasingly utilized in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov The iodine atom, being the largest and most polarizable of the stable halogens, can participate in a specific type of non-covalent interaction known as halogen bonding. nih.gov This interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic partner, can significantly enhance binding to a biological target. nih.gov

Overview of Research Paradigms for Novel Chemical Entities within the Chromene Class

The discovery and development of novel chemical entities within the chromene class are guided by several established research paradigms. A primary approach involves the synthesis of extensive libraries of chromene derivatives with diverse substitutions, followed by high-throughput screening to identify compounds with desired biological activities. researchgate.net This strategy allows for the exploration of a broad chemical space and the identification of initial "hit" compounds.

Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically modifying the structure of a lead compound to understand how different functional groups and their positions influence its biological activity. nih.govacs.org For instance, SAR studies on 4H-chromenes have revealed that the nature of the substituent at the 4-position and the presence of specific groups on the benzopyran ring are critical for their cytotoxic activity. nih.gov

Modern drug discovery in the chromene class also heavily relies on computational methods. excli.de Molecular docking simulations are employed to predict the binding modes of chromene derivatives with their biological targets, providing insights that can guide the design of more potent and selective inhibitors. excli.de Furthermore, the development of efficient and green synthetic methodologies, such as multicomponent reactions, has facilitated the rapid and diverse synthesis of novel chromene derivatives for biological evaluation. tandfonline.comnih.gov

| Research Paradigm | Description | Key Techniques |

|---|---|---|

| High-Throughput Screening | Screening large libraries of compounds to identify initial hits with desired biological activity. researchgate.net | Automated biochemical and cell-based assays. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of a lead compound to optimize its biological activity and properties. nih.govacs.org | Organic synthesis, biological testing of analogs. |

| Computational Drug Design | Using computer models to predict and analyze the interaction of molecules with biological targets. excli.de | Molecular docking, QSAR (Quantitative Structure-Activity Relationship) analysis. |

| Green Synthesis | Developing environmentally friendly and efficient methods for synthesizing chemical compounds. tandfonline.comresearchgate.net | Multicomponent reactions, use of eco-friendly solvents and catalysts. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQJGVGVCDKKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344764 | |

| Record name | N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92792-09-1 | |

| Record name | N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Established Synthetic Routes to the Chromene-3-Carboxamide Core

The formation of the N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide structure involves the creation of the coumarin (B35378) heterocyclic system and the installation of the N-aryl carboxamide side chain. The primary strategies to achieve this are multi-component reactions, Knoevenagel condensation followed by cyclization, and the amidation of a pre-formed coumarin-3-carboxylic acid or its ester.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net For the synthesis of the this compound, a one-pot, three-component approach is commonly employed. This reaction typically involves a salicylaldehyde (B1680747) derivative, an amine (in this case, 4-iodoaniline), and a compound with an active methylene (B1212753) group, such as diethyl malonate. mdpi.com

The reaction condenses these three components, often in the presence of a catalyst, to directly yield the desired coumarin-3-carboxamide. rsc.org This approach is advantageous due to its operational simplicity, reduced reaction times, and lower generation of chemical waste. researchgate.net Various catalytic systems have been developed to promote this transformation, enhancing yields and reaction rates. mdpi.comrsc.org

Reactants for MCR Synthesis of this compound| Reactant Role | Specific Compound |

|---|---|

| Aldehyde Component | Salicylaldehyde |

| Amine Component | 4-Iodoaniline (B139537) |

| Active Methylene Component | Diethyl malonate or Malonic acid |

The Knoevenagel condensation is a cornerstone reaction in coumarin synthesis. rsc.org This method involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group. researchgate.net To synthesize the target molecule, this strategy typically proceeds in two steps. First, a substituted salicylaldehyde undergoes a Knoevenagel condensation with an active methylene compound like N-(4-iodophenyl)-2-cyanoacetamide. rsc.org This initial condensation is often catalyzed by a weak base such as piperidine (B6355638) or sodium carbonate. researchgate.netmdpi.com

The resulting intermediate then undergoes an intramolecular cyclization, specifically an oxa-Michael addition, followed by tautomerization and elimination of a small molecule (like water or ammonia) to form the stable 2-oxo-2H-chromene ring system. mdpi.comnih.gov This approach offers a reliable and versatile route to a wide array of substituted coumarins. sapub.org

An alternative, more traditional route involves the formation of the carboxamide bond as a separate, final step. scilit.com In this methodology, 2-oxo-2H-chromene-3-carboxylic acid or its corresponding ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, is first synthesized. mdpi.com The synthesis of the ester is often achieved via Knoevenagel condensation of salicylaldehyde with diethyl malonate. derpharmachemica.com

The pre-formed coumarin-3-carboxylic acid or ester is then activated and reacted with 4-iodoaniline to form the desired this compound. mdpi.comnih.gov This amidation can be achieved by heating the reactants together, sometimes in a solvent like ethanol, or by using coupling agents to facilitate the formation of the amide bond. mdpi.comnih.gov While this method involves more steps than an MCR, it allows for the independent synthesis and purification of intermediates.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methodologies. The formation of the 2-oxo-2H-chromene-3-carboxamide core proceeds through distinct pathways depending on the chosen synthetic route.

In the Knoevenagel condensation route, the mechanism begins with the base-catalyzed deprotonation of the active methylene compound (e.g., N-(4-iodophenyl)-2-cyanoacetamide), forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of salicylaldehyde. The subsequent intermediate undergoes dehydration to yield a benzylidene derivative. nih.gov The key cyclization step is an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the electron-deficient double bond, leading to the formation of the pyran ring. mdpi.com

For multi-component reactions, the pathway is a cascade of events. It is generally proposed that the reaction initiates with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound. rsc.org This is followed by either the amine component reacting with the ester group of the malonate derivative (transamidation) or by a Michael addition of the amine to the Knoevenagel adduct, which then cyclizes to form the final product. mdpi.com

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles like hydrazine (B178648) hydrate (B1144303) has shown that the pyran-2-one ring can be susceptible to ring-opening under certain conditions. nih.gov This highlights that the reaction pathway can be influenced by the nature of the reactants and the conditions employed.

Catalysis plays a pivotal role in the efficient synthesis of the 2-oxo-2H-chromene core. A variety of catalysts, ranging from simple bases and acids to more complex organocatalysts and metal-based systems, have been utilized. msu.edu

Base Catalysis: Simple organic bases like piperidine are classic catalysts for the Knoevenagel condensation. mdpi.comresearchgate.net Inorganic bases such as sodium carbonate and sodium bicarbonate are also effective, particularly in aqueous media, offering a greener approach. rsc.orgresearchgate.net

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be used, often in conjunction with a base, to facilitate the cyclization and dehydration steps. mdpi.com

Organocatalysis: Amino acids like L-proline have been shown to be effective organocatalysts for Knoevenagel condensation, providing a sustainable and metal-free alternative. biomedres.us 1,4-Diazabicyclo[2.2.2]octane (DABCO) is another efficient organocatalyst used in one-pot syntheses of chromene derivatives. rsc.org

Metal Catalysis: Transition metals have also been explored. For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize 2H-chromene-3-carboxylic acids. acs.org Ni-NiO nanoparticles have been reported as a magnetically separable catalyst for the three-component synthesis of coumarin-3-carboxamides. mdpi.com

Catalytic Systems in 2-oxo-2H-chromene-3-carboxamide Synthesis| Catalyst Type | Example Catalyst | Applicable Reaction | Reference |

|---|---|---|---|

| Base (Organic) | Piperidine | Knoevenagel Condensation / MCR | mdpi.commdpi.comresearchgate.net |

| Base (Inorganic) | Sodium Carbonate (Na2CO3) | Knoevenagel Condensation | rsc.orgresearchgate.net |

| Acid (Brønsted) | p-Toluenesulfonic acid (p-TsOH) | Knoevenagel/Cyclization | mdpi.com |

| Organocatalyst | L-Proline | Knoevenagel Condensation | biomedres.us |

| Organocatalyst | DABCO | Multi-Component Reaction | rsc.org |

| Dual System | Piperidine-Iodine | Multi-Component Reaction | mdpi.com |

| Metal Nanoparticles | Ni-NiO | Multi-Component Reaction | mdpi.com |

| Transition Metal Complex | Rhodium(III) complexes | C-H Activation/Annulation | acs.org |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers three primary sites for chemical modification: the chromene ring system, the N-(4-Iodophenyl) moiety, and the carboxamide linkage. Strategic derivatization at these positions allows for the fine-tuning of the molecule's physicochemical and biological properties.

The chromene (2H-chromen-2-one) ring is a key pharmacophore, and its substitution pattern significantly influences molecular activity. Modifications are typically achieved by starting with appropriately substituted salicylaldehydes in the initial synthesis of the coumarin core.

Common modifications include the introduction of various substituents at positions 6, 7, or 8 of the coumarin ring. For instance, starting with 2,4-dihydroxybenzaldehyde (B120756) leads to the formation of a 7-hydroxycoumarin derivative. tandfonline.com This hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, to introduce a wide range of functional groups. Similarly, other substituted salicylaldehydes can be used to introduce methoxy, halogen, or alkyl groups onto the chromene nucleus.

The synthesis of the parent 2-oxo-2H-chromene-3-carboxylic acid, a key precursor, is often accomplished through the Knoevenagel condensation of salicylaldehyde with an active methylene compound like diethyl malonate or Meldrum's acid, followed by hydrolysis. tandfonline.com

Table 1: Examples of Substituted Salicylaldehydes for Chromene Ring Modification

| Starting Material | Resulting Coumarin Substitution |

|---|---|

| Salicylaldehyde | Unsubstituted Chromene Ring |

| 2,4-Dihydroxybenzaldehyde | 7-Hydroxy-2-oxo-2H-chromene |

| 2-Hydroxy-3-methoxybenzaldehyde | 8-Methoxy-2-oxo-2H-chromene |

These modifications can alter the electronic properties and steric profile of the molecule, impacting its interactions with biological targets.

The N-aryl substituent plays a crucial role in defining the biological activity of 2-oxo-2H-chromene-3-carboxamides. The nature and position of substituents on this phenyl ring can dramatically affect potency and selectivity. The iodine atom at the para-position in this compound is a large, lipophilic, and moderately electron-withdrawing group.

Studies on related N-phenyl-2-oxo-2H-chromene-3-carboxamides have shown that electron-withdrawing groups can enhance biological activity. For example, a methanesulfonyl group at the 4'-position of the N-phenyl ring resulted in a compound with exceptionally high selectivity for human monoamine oxidase B (hMAO-B). mdpi.com Similarly, the introduction of fluorine, another electron-withdrawing group, has been shown to improve potency in certain series of coumarin derivatives. mdpi.comresearchgate.net This suggests that the iodo-substituent likely contributes significantly to the molecule's activity profile through electronic and steric effects.

The synthesis of these analogues involves the amidation of 2-oxo-2H-chromene-3-carboxylic acid or its activated derivatives (like the acid chloride or ethyl ester) with a corresponding substituted aniline (B41778).

Table 2: Influence of Substituents on the N-Phenyl Ring in Analogous Compounds

| N-Phenyl Substituent | Observed Effect (in related series) | Reference |

|---|---|---|

| 4-Iodo | (Target Compound) | - |

| 4-Methylsulfonyl | Exceptional hMAO-B selectivity | mdpi.comresearchgate.net |

| 4-Fluoro | Improved potency | mdpi.comresearchgate.net |

| 2-Chloro | Active as a carbonic anhydrase inhibitor | tandfonline.com |

The systematic replacement of the iodine atom with other halogens (F, Cl, Br) or with various electron-donating or electron-withdrawing groups allows for a detailed exploration of the SAR at this position.

The carboxamide linkage is a versatile point for diversification. The N-(4-Iodophenyl) group can be replaced with a wide array of amines, including aliphatic, alicyclic, and heterocyclic amines, to generate novel analogues. This is typically achieved by reacting 2-oxo-2H-chromene-3-carboxylic acid or its ethyl ester with the desired amine. mdpi.comresearchgate.net

For example, reacting ethyl 2-oxo-2H-chromene-3-carboxylate with amines such as 2-(4-methoxyphenyl)ethan-1-amine leads to the corresponding N-substituted carboxamide in high yield. mdpi.comresearchgate.net This strategy has been used to append various moieties, including piperazine, which can then be further functionalized. tandfonline.com The amidation reaction can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive acid chloride.

Three-component reactions involving a salicylaldehyde, an amine, and a C3-synthon like diethyl malonate provide a more direct route to diverse carboxamides. researchgate.netrsc.org This approach allows for the rapid assembly of complex structures by varying each of the three components. rsc.org

Table 3: Examples of Amines Used for Carboxamide Diversification

| Amine | Resulting Carboxamide Moiety |

|---|---|

| 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-Methoxyphenethyl) |

| Piperazine | Piperazin-1-yl |

| Various substituted anilines | N-(substituted phenyl) |

This diversification strategy is crucial for exploring new chemical space and identifying compounds with novel or improved biological activities.

Green Chemistry Approaches in Chromene Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for coumarin derivatives. eurekaselect.com These green chemistry approaches aim to reduce waste, avoid hazardous solvents and catalysts, and improve energy efficiency. eurekaselect.com

For the synthesis of the 2-oxo-2H-chromene-3-carboxylic acid precursor, several green methods have been reported. One notable approach involves the Knoevenagel condensation of salicylaldehydes and Meldrum's acid in water at room temperature, eliminating the need for organic solvents and often proceeding without a catalyst. finechemicals.com.cn This method is efficient and tolerates a variety of functional groups, with yields ranging from good to excellent. finechemicals.com.cnnih.gov

Other green strategies include:

Ultrasonic Irradiation: Using ultrasound can accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free or aqueous conditions. nih.goveurjchem.com

Use of Deep Eutectic Solvents (DES): DES, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst, are often biodegradable, and can be recycled. nih.gov

Catalysis with Waste Products: Acidic waste curd water has been successfully used as a catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives, providing a novel use for a biological waste product. eurjchem.com

Multi-component Reactions: One-pot, multi-component reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby saving time, energy, and materials. researchgate.neteurekaselect.com

These methods represent a sustainable alternative to traditional synthetic protocols, aligning with the principles of green chemistry while efficiently producing the core coumarin scaffold. eurekaselect.com

Advanced Structural Elucidation and Conformational Analysis of N 4 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide and Its Analogues

High-Resolution Spectroscopic Techniques for Definitive Structure Assignment

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information regarding the atomic connectivity, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For compounds in the N-aryl-2-oxo-2H-chromene-3-carboxamide series, both 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the arrangement and connectivity of hydrogen and carbon atoms. mdpi.comresearchgate.net

In the ¹H NMR spectrum of analogues, a highly characteristic signal is the singlet corresponding to the proton at the C4 position of the coumarin (B35378) ring, which typically appears at a downfield chemical shift, for instance around 8.87 ppm. mdpi.com The amide proton (N-H) usually presents as a singlet or a triplet, with its chemical shift being sensitive to the solvent and concentration; in one analogue, it appears as a triplet at 8.74 ppm. mdpi.comresearchgate.net The aromatic protons of the coumarin ring system and the N-phenyl substituent resonate in the aromatic region, typically between 7.30 and 7.79 ppm. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the 2-Oxo-2H-chromene-3-carboxamide Scaffold Based on Analogues

| Atom | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| H4 | ¹H | ~ 8.8 - 8.9 | Singlet | Characteristic proton of the coumarin C4 position. mdpi.com |

| N-H | ¹H | ~ 8.7 - 10.6 | Singlet / Triplet | Chemical shift is solvent dependent. mdpi.commdpi.com |

| Aromatic H | ¹H | ~ 7.3 - 8.0 | Multiplet | Protons on the coumarin and phenyl rings. mdpi.com |

| C2 (Lactone C=O) | ¹³C | ~ 160 - 162 | - | Carbonyl of the pyrone ring. mdpi.commdpi.com |

| C=O (Amide) | ¹³C | ~ 160 - 173 | - | Carbonyl of the carboxamide group. mdpi.commdpi.com |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of coumarin derivatives. mdpi.commdpi.com

The study of fragmentation pathways through tandem mass spectrometry (MS/MS) offers deeper insight into the molecular structure. mdpi.comsciepub.com For coumarin derivatives, the fragmentation process is often directed by the location of heteroatoms and the stability of the resulting fragments. sciepub.comsciepub.com Common fragmentation patterns observed in related structures include the cleavage of the amide bond. sciepub.com A significant fragmentation pathway often leads to the formation of a stable acylium ion (R-CO⁺) by breaking the C-N bond of the carboxamide linkage. sciepub.comsciepub.com The analysis of these fragmentation patterns provides corroborative evidence for the proposed connectivity of the molecule. sciepub.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comsciepub.com For N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide, the IR spectrum is expected to show distinct absorption bands corresponding to the vibrations of its key functional groups. mdpi.comrsc.org

The presence of the amide and lactone carbonyl (C=O) groups gives rise to strong absorption bands in the region of 1660-1750 cm⁻¹. rsc.org Specifically, the lactone carbonyl stretch is often observed at a higher wavenumber (e.g., ~1744 cm⁻¹) compared to the amide carbonyl stretch (~1660 cm⁻¹). rsc.org The N-H stretching vibration of the secondary amide typically appears as a distinct band around 3060-3250 cm⁻¹. rsc.org Other characteristic bands include those for C=C stretching in the aromatic rings (around 1600 cm⁻¹) and C-O stretching vibrations. sciepub.comrsc.org

Table 2: Characteristic Infrared (IR) Absorption Bands for Key Functional Groups in 2-Oxo-2H-chromene-3-carboxamide Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3060 - 3250 rsc.org |

| C=O (Lactone) | Stretch | 1720 - 1750 rsc.org |

| C=O (Amide) | Stretch | 1660 - 1680 rsc.org |

| C=C (Aromatic) | Stretch | 1600 - 1616 rsc.org |

| C-O | Stretch | 1200 - 1300 rsc.org |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define the molecular structure, single-crystal X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of N-aryl carboxamides is significantly influenced by hydrogen bonding. A prevalent feature in N-(substituted-phenyl)-oxo-chromene-3-carboxamide analogues is the formation of an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net This bond occurs between the amide nitrogen (donor) and the carbonyl oxygen of the pyrone ring (acceptor), creating a stable six-membered ring motif known as an S(6) ring. nih.gov This interaction contributes significantly to the planarity of the molecule. nih.gov

In addition to intramolecular forces, intermolecular interactions dictate the crystal packing. For the title compound, the presence of the iodine atom introduces the possibility of halogen bonding. researchgate.net Studies on a related iodophenyl-containing chromenone have identified I⋯O halogen bonds (with a distance of ~3.293 Å) as a significant directional interaction that helps organize molecules in the crystal, often contributing to a herringbone packing motif. researchgate.net Other potential interactions include π–π stacking between the aromatic rings of adjacent molecules. nih.gov

Table 3: Potential Non-Covalent Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular Hydrogen Bond | N-H (Amide) | O=C (Lactone) | Forms a planar S(6) ring, stabilizing the molecular conformation. nih.gov |

| Intermolecular Halogen Bond | C-I | O=C | A directional interaction influencing crystal packing. researchgate.net |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Occurs between inversion-related molecules, contributing to crystal stability. nih.gov |

Compound Index

Supramolecular Assembly and Packing Motifs

The solid-state architecture of this compound and its halogenated analogues is dictated by a sophisticated network of non-covalent interactions, which collectively define the crystal packing and supramolecular assembly. Crystallographic studies of the closely related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal a consistent and robust packing strategy dominated by hydrogen bonding and π–π stacking interactions. nih.gov

A defining feature of the supramolecular structure is the formation of centrosymmetric dimers via intermolecular hydrogen bonds. These interactions create a distinct ring motif, which can be described using graph-set notation as R²₂(13). This specific motif arises from hydrogen bonds involving the amide proton and an oxygen atom of a neighboring molecule. These dimeric units then propagate along the crystallographic a-axis through unit translation, forming an extended one-dimensional chain. nih.gov

The packing is further stabilized by a network of intramolecular hydrogen bonds. A key interaction is an N—H⋯O hydrogen bond between the amide nitrogen (donor) and the carbonyl oxygen of the pyrone ring (acceptor), which results in the formation of a stable S(6) intramolecular ring. nih.gov A weaker C—H⋯O interaction is also observed between an ortho-hydrogen on the iodophenyl ring and the amide carbonyl oxygen, forming an additional S(6) ring. nih.gov These intramolecular contacts contribute significantly to the planarity of the molecule, which in turn facilitates efficient crystal packing.

| Interaction Type | Description | Graph Set Notation | Propagation |

| Intermolecular H-Bonding | Forms centrosymmetric dimers | R²₂(13) | Chains along a-axis |

| π–π Stacking | Between inversion-related molecules | - | Contributes to 3D packing |

| Intramolecular H-Bonding | Amide N-H to pyrone C=O | S(6) | Stabilizes molecular conformation |

| Intramolecular C-H⋯O | Phenyl C-H to amide C=O | S(6) | Reinforces planarity |

Conformational Landscape and Rotational Isomerism Studies

The molecule adopts an essentially planar geometry. This planarity is enhanced by the previously mentioned intramolecular hydrogen-bonding network, which locks the carboxamide group in a specific orientation relative to the chromene ring. nih.gov Analysis of the crystal structure reveals that the carboxamide group is nearly coplanar with the chromene ring system, a feature that is particularly pronounced in the bromo- and iodo-substituted derivatives. nih.gov

Rotational isomerism in this context primarily refers to the rotation around two key single bonds: the C(3)—C(carbonyl) bond and the N—C(aryl) bond. The crystal structure analysis shows a distinct preference for one set of conformers. nih.gov

Amide C—N Rotamer: The conformation around the amide C—N bond is observed to be anti. This places the carbonyl oxygen of the amide and the hydrogen on the amide nitrogen on opposite sides of the C—N bond. nih.gov

Carboxamide Geometry: The orientation of the entire carboxamide group relative to the chromene ring is described as cis. This refers to the relative positions of the amide carbonyl group and the C(2)—C(3) bond of the chromene ring, indicating they are on the same side with respect to the C(3)—C(carboxamide) bond. nih.gov

The degree of planarity and the relative orientation of the aromatic rings can be quantified by the dihedral angle between the mean plane of the chromene ring system and the exocyclic iodophenyl ring. For N-(4-Iodophenyl)-4-oxo-4H-chromene-3-carboxamide, this angle is small, confirming the near-co-planar arrangement of the two major ring systems. nih.gov A comparative analysis with its fluoro, chloro, and bromo analogues shows a slight increase in this dihedral angle with the size of the halogen atom. nih.gov

| Compound Analogue | Dihedral Angle (Chromene Ring vs. Phenyl Ring) | Reference |

| N-(4-Fluorophenyl) analogue | 2.51 (3)° | nih.gov |

| N-(4-Chlorophenyl) analogue | 1.95 (7)° | nih.gov |

| N-(4-Bromophenyl) analogue | 4.90 (10)° | nih.gov |

| N-(4-Iodophenyl) analogue | 5.37 (10)° | nih.gov |

While the solid-state data provides a clear picture of a single, low-energy conformation, the conformational landscape in solution may be more complex. The energy barrier to rotation around the amide C—N bond in similar systems can be significant, potentially leading to the existence of distinct rotamers in solution that may be observable by techniques such as dynamic NMR spectroscopy. researchgate.net However, the specific rotational barriers and the relative populations of different conformers for this compound in the solution phase have not been extensively reported.

Theoretical and Computational Chemistry Studies of N 4 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and spectroscopic characteristics, offering a detailed picture of the molecule's intrinsic features.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules by approximating the solutions to the Schrödinger equation. For N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Experimental characterization of a series of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the iodo derivative, has been performed using X-ray crystallography. nih.govnih.gov These studies reveal that the molecule is essentially planar, a conformation that is likely stabilized by an intramolecular hydrogen-bonding network. nih.govnih.gov Specifically, an N—H⋯O hydrogen bond forms between the amide nitrogen and the carbonyl oxygen of the pyrone ring, creating a stable S(6) ring motif. nih.govnih.gov

Computational studies on similar iodo-chromene structures have successfully employed DFT methods, such as the B3LYP functional with a LanL2DZ basis set, to calculate optimized structural parameters that show good agreement with experimental X-ray diffraction data. researchgate.net For the this compound, the experimentally determined dihedral angle between the mean planes of the chromone (B188151) ring system and the iodophenyl ring is 5.37 (10)°. nih.gov DFT optimization would be expected to reproduce this near-planar arrangement, providing theoretical validation of the molecule's stable conformation.

Table 1: Selected Experimental Geometric Parameters for this compound Data sourced from X-ray crystallography studies. nih.gov

| Parameter | Description | Value |

| Dihedral Angle (τ₁) | Angle between chromone and phenyl rings | 5.37 (10)° |

| Conformation | C—N rotamer of the amide | anti |

| Geometry | Relative position of C=O (amide) and C2-C3 (chromone) | cis |

| Intramolecular Bond | Amide N—H and Pyranone C=O | N—H⋯O hydrogen bond |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netrsc.org

While a specific FMO analysis for this compound is not detailed in the available literature, studies on analogous coumarin (B35378) and chromene derivatives provide significant insights. rsc.orgresearchgate.net DFT calculations are commonly used to determine the energies and electron density distributions of these orbitals. rsc.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Chromene Derivative Illustrative data based on DFT calculations for similar compounds. rsc.org

| Orbital | Energy (eV) |

| HOMO | -7.159 |

| LUMO | -1.991 |

| Energy Gap (ΔE) | 5.168 |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret spectroscopic data, such as UV-Visible absorption spectra. rsc.orgbhu.ac.in These calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally. bhu.ac.in

For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, which are typically π→π* transitions within the extensive conjugated system of the coumarin core. rsc.org By correlating theoretical spectra with experimental measurements from techniques like 1H-NMR, 13C-NMR, and mass spectrometry, a comprehensive structural confirmation can be achieved. researchgate.netmdpi.com Such combined experimental and theoretical studies have been successfully applied to various complex chromene derivatives, providing a robust framework for their structural and electronic characterization. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and the stability of intermolecular and intramolecular interactions over time. tandfonline.comacs.org

For this compound, MD simulations could be employed to explore its conformational landscape and the dynamics of its intramolecular hydrogen bond. nih.gov While the molecule is known to be largely planar in its crystalline state, MD simulations in a solvent environment can reveal its flexibility and preferred conformations in solution. nih.gov

Furthermore, in the context of drug design, MD simulations are crucial for validating the results of molecular docking. nih.govacs.org After docking a ligand into a protein's active site, an MD simulation of the resulting complex can assess the stability of the predicted binding pose. nih.gov The simulation can reveal whether the key interactions observed in the static dock are maintained over time, providing greater confidence in the predicted binding mode. nih.govtandfonline.com This approach has been widely applied to other coumarin derivatives to study the stability of their complexes with biological targets like cholinesterases and α-glucosidase. nih.govacs.org

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are essential in modern drug discovery for predicting how a molecule might interact with a biological target, thereby guiding the synthesis and evaluation of new therapeutic agents.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is instrumental in understanding the structural basis of a ligand's biological activity by identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.net

The N-(4-halophenyl)-2-oxo-2H-chromene-3-carboxamide series, including the iodo-derivative, was synthesized to explore inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in neurodegenerative diseases. nih.gov Docking studies of various coumarin derivatives into the MAO-B active site have shown that the coumarin scaffold fits well within the substrate cavity, stabilized by hydrophobic and van der Waals interactions. distantreader.orgresearchgate.net The carboxamide linker can form crucial hydrogen bonds with residues in the active site or with the flavin adenine (B156593) dinucleotide (FAD) cofactor. distantreader.org

Another prominent target for coumarin derivatives is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govacgpubs.org Docking studies show that the coumarin core often interacts with the peripheral anionic site (PAS) of AChE through π-π stacking with aromatic residues like Trp279, while other parts of the molecule can extend into the catalytic anionic site (CAS). researchgate.net

For this compound, the iodine atom on the phenyl ring could play a significant role in binding. Iodine is capable of forming halogen bonds—a type of noncovalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue. This interaction can enhance binding affinity and selectivity. Docking studies could predict whether the iodine atom is positioned favorably to engage in such interactions within the target's active site. The benzamide (B126) functionality has also been identified as an important feature for the anticancer activity of similar compounds docked against the casein kinase 2 (CK2) enzyme. nih.govresearchgate.net

Table 3: Common Biological Targets and Key Interacting Residues for Coumarin-3-Carboxamide Scaffolds Compiled from molecular docking studies of various coumarin derivatives. researchgate.netresearchgate.net

| Biological Target | Key Interacting Residues / Regions | Common Interaction Types |

| Monoamine Oxidase B (MAO-B) | Aromatic cage (e.g., Tyr398, Tyr435), FAD cofactor, Entrance cavity (e.g., Leu171, Phe168) | Hydrophobic interactions, π-π stacking, Hydrogen bonds |

| Acetylcholinesterase (AChE) | Peripheral Anionic Site (PAS) (e.g., Trp279, Tyr70, Tyr121), Catalytic Anionic Site (CAS) (e.g., Trp84, Phe330) | π-π stacking, Hydrophobic interactions, Hydrogen bonds |

| Casein Kinase 2 (CK2) | ATP-binding site | Hydrogen bonds, Hydrophobic interactions |

Pharmacophore Model Development

Pharmacophore modeling is an essential technique in computational drug design that identifies the key structural features of a molecule responsible for its biological activity. For this compound, while specific, dedicated pharmacophore models are not extensively detailed in the literature, models for the broader class of coumarin-3-carboxamide derivatives provide significant insights. These general models are constructed by analyzing a range of active and inactive compounds to pinpoint the crucial molecular interactions.

Typically, a pharmacophore model for this class of compounds comprises several key features: a hydrogen bond acceptor, a hydrogen bond donor, and aromatic or hydrophobic regions. The carbonyl oxygen of the coumarin's pyrone ring serves as a prominent hydrogen bond acceptor. Concurrently, the amide N-H group functions as a hydrogen bond donor. The coumarin ring system and the N-phenyl ring contribute hydrophobic and aromatic characteristics that are vital for binding to target proteins, frequently through π-π stacking interactions.

A significant feature of this compound is the iodine atom at the 4-position of the phenyl ring. This introduces the potential for halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on the biological target. A crystallographic study of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the iodo derivative, has shown that these molecules are largely planar, a conformation that facilitates potential π-π stacking. nih.gov This study also confirmed the presence of an intramolecular hydrogen bond between the amide N-H and the pyrone carbonyl oxygen, which stabilizes the molecule's conformation and can be considered a key pharmacophoric element. nih.gov

A precise pharmacophore model for this compound would likely be developed using ligand-based or structure-based approaches. Ligand-based modeling would involve comparing a series of structurally analogous compounds with known biological activities. In contrast, structure-based modeling would leverage the 3D structure of the target protein to delineate the critical interaction points.

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen on the coumarin ring | Forms hydrogen bonds with amino acid residues in the target protein. |

| Hydrogen Bond Donor | Amide N-H group | Donates a hydrogen bond to an acceptor group on the target protein. |

| Aromatic Ring | Coumarin bicyclic system | Engages in π-π stacking or hydrophobic interactions. |

| Aromatic Ring | 4-Iodophenyl group | Participates in hydrophobic interactions and potential halogen bonding. |

| Halogen Bond Donor | Iodine atom | Forms a halogen bond with an electron-rich atom in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal for predicting the efficacy of novel compounds and for gaining insights into their mechanisms of action at a molecular level.

The crystallographic analysis of N-(4-halophenyl) derivatives offers valuable structural descriptors. For instance, the dihedral angle between the coumarin ring and the N-phenyl ring is a critical conformational parameter. In the iodo-derivative, this angle is reported to be 5.37(10)°. nih.gov This near-planar conformation is a shared characteristic among the active compounds within this class.

A central aspect of a QSAR study for this series would be to examine the influence of the halogen substituent on the phenyl ring. The physicochemical properties of the halogen atom, such as its size, electronegativity, and polarizability, can serve as descriptors in a QSAR model.

Table 2: Physicochemical Properties of Halogen Substituents and Their Potential Impact on Activity

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Potential Influence on Activity |

|---|---|---|---|---|

| F | 1.47 | 3.98 | 0.56 | Can form strong hydrogen bonds. |

| Cl | 1.75 | 3.16 | 2.18 | Contributes to hydrophobic and halogen bonding interactions. |

| Br | 1.85 | 2.96 | 3.05 | Enhances hydrophobic and halogen bonding interactions. |

| I | 1.98 | 2.66 | 4.7 | Strong halogen bond donor, significant hydrophobic contribution. |

The development of a robust QSAR model for this compound and its analogs would necessitate a systematic approach involving the collection of a dataset of related compounds with their biological activities, calculation of a diverse set of molecular descriptors (including 2D and 3D properties), and the application of statistical methods like multiple linear regression (MLR) or machine learning algorithms to build and validate the model.

In the case of this compound, the large and highly polarizable iodine atom is anticipated to significantly influence its biological activity. A QSAR model could quantify this effect and elucidate whether the activity is primarily driven by steric, electronic, or hydrophobic factors. A positive correlation with the polarizability of the substituent, for instance, would suggest that halogen bonding is a critical component of the mechanism of action. The planarity of the molecule, as confirmed by crystallographic data, would also be a crucial descriptor in any QSAR model, underscoring the importance of π-π stacking interactions. nih.gov

Investigations into Molecular Mechanisms of Biological Interaction

Enzyme Inhibition and Activation Mechanisms

The coumarin-3-carboxamide scaffold is recognized for its potential to interact with various enzymes. However, specific studies detailing the enzyme inhibition or activation mechanisms of N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide have not been identified. Research on closely related structural isomers, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, has been conducted to explore their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.gov These studies suggest that the planar structure of the chromone (B188151) ring system and the nature of the substituent on the N-phenyl ring are important for biological activity. nih.gov Nevertheless, direct evidence and detailed mechanistic studies for the 2-oxo isomer are absent.

Kinetic Characterization of Enzyme Modulation

A search of scientific databases and literature yields no specific studies on the kinetic characterization of enzyme modulation by this compound. Information regarding its inhibition constants (Kᵢ), IC₅₀ values against specific enzymes, or the nature of its inhibition (e.g., competitive, non-competitive, or uncompetitive) is not available.

Molecular Interactions within Enzyme Active Sites

There are no published molecular docking or crystallographic studies that describe the specific interactions between this compound and the active site of any enzyme. Consequently, details regarding potential hydrogen bonds, hydrophobic interactions, or other molecular forces that would govern its binding orientation and affinity are currently uncharacterized.

Specificity and Selectivity Profiling

Data from specificity and selectivity profiling of this compound against a panel of enzymes are not present in the available literature. Such studies are crucial for determining the therapeutic potential and off-target effects of a compound, but they have not been reported for this specific molecule.

Receptor Binding and Signaling Pathway Modulation

Investigations into the interaction of this compound with cellular receptors and its subsequent effect on signaling pathways have not been documented.

Ligand-Receptor Interaction Studies

No radioligand binding assays or other experimental studies have been published that would characterize the affinity (e.g., K𝒹 values) of this compound for any specific receptor subtype.

Downstream Signaling Pathway Elucidation

In the absence of receptor binding data, there is consequently no information on the elucidation of downstream signaling pathways that might be modulated by this compound. Research into its effects on second messenger systems, protein phosphorylation cascades, or gene expression is currently unavailable.

Cellular Target Identification and Validation Methodologies

The process of elucidating the mechanism of action for a bioactive compound like this compound begins with the critical steps of identifying and validating its direct cellular targets. This involves a combination of advanced biochemical and genetic techniques designed to pinpoint the specific proteins the compound interacts with and to confirm that this interaction is responsible for the observed biological effects.

Proteomics offers a powerful, unbiased platform for identifying the molecular targets of small molecules. frontiersin.orgresearchgate.net These methods aim to isolate and identify proteins that physically bind to the compound of interest from a complex biological sample, such as a cell lysate. researchgate.net For a compound like this compound, several proteomic strategies could be employed.

One common method is affinity-based proteomics. This approach involves chemically modifying the compound to attach a linker and immobilize it on a solid support, such as chromatography beads. researchgate.net This "baited" matrix is then incubated with a protein extract. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. nih.gov

Another strategy is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of specific enzyme families. While not directly applicable to all compounds, a custom probe based on the chromene-3-carboxamide scaffold could potentially identify enzymatic targets. Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can also provide clues by comparing the abundance of thousands of proteins in cells treated with the compound versus untreated cells, highlighting pathways that are perturbed by the compound's activity. nih.gov

These proteomic workflows provide a global view of potential protein interactions, generating a list of candidate targets that require further validation. frontiersin.org

Once potential targets are identified through proteomics, genetic perturbation studies are essential to validate that engagement of a specific target is responsible for the compound's biological activity. broadinstitute.org These techniques involve manipulating the expression of the candidate target gene to determine if its absence or reduction mimics or alters the cellular phenotype observed upon compound treatment.

A primary tool for this is RNA interference (RNAi), which uses small interfering RNAs (siRNAs) to specifically degrade the messenger RNA (mRNA) of the target protein, thereby preventing its synthesis. nih.gov If reducing the target protein's level via siRNA results in a similar biological effect as treating the cells with this compound, it provides strong evidence that the compound acts through this target.

More recently, CRISPR-Cas9 gene-editing technology has become a gold standard for target validation. It allows for the precise knockout of the target gene, offering a more permanent and often more complete loss of function than RNAi. Observing a loss of sensitivity to the compound in cells where the target gene has been knocked out is a definitive indicator of on-target engagement. These genetic approaches are crucial for distinguishing direct targets from off-target or downstream effects. broadinstitute.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov By systematically modifying the structure of this compound and assessing the impact on its function, researchers can identify the key chemical features, or pharmacophores, required for molecular recognition and mechanistic activity.

The foundation of SAR is the synthesis of a library of chemical analogs. nih.gov For this compound, this involves the rational modification of its three main components: the 2-oxo-2H-chromene (coumarin) core, the C3-carboxamide linker, and the N-(4-iodophenyl) substituent.

Studies have been conducted on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, where the iodine atom is systematically replaced with other halogens (Fluorine, Chlorine, Bromine) to probe the effect of electronics and sterics at this position. nih.gov Other synthetic efforts on related scaffolds involve modifying the substitution pattern on the chromene ring or replacing the N-phenyl ring with other aromatic or aliphatic groups to explore the chemical space and optimize activity. nih.govorganic-chemistry.org The synthesis often involves reacting a 2-oxo-2H-chromene-3-carbonyl chloride or a corresponding ester with a desired amine. mdpi.comnih.gov

| Scaffold Component | Point of Modification | Example Variations | Purpose of Modification |

|---|---|---|---|

| N-Phenyl Ring | 4-position substituent | -I, -Br, -Cl, -F, -CH3 | Probe electronic and steric effects on target binding. nih.govnih.gov |

| Linker | Position on Chromene Core | Carboxamide at C3 vs. C2 | Determine the required geometry for activity. nih.gov |

| Chromene Core | Positions C5-C8 | -H, -OCH3, -OH, etc. | Modulate solubility, metabolism, and target interaction. mdpi.com |

By comparing the biological activity of the synthesized analogs, clear correlations between structure and function can be established. For the N-(phenyl)-4-oxo-4H-chromene scaffold, a critical finding is the position of the carboxamide group. Analogs where the carboxamide is at the C3 position show inhibitory activity against targets like monoamine oxidase B (MAO-B), whereas the corresponding C2-carboxamide isomers are inactive. nih.gov This highlights the stringent geometric requirement for target engagement.

Furthermore, the substituent on the N-phenyl ring plays a pivotal role. The synthesis of a series of N-(4-halophenyl) derivatives, including the iodo-compound, was specifically undertaken to rationalize how these substituents affect the potency and selectivity of MAO-B inhibition. nih.gov The planarity of the molecule, maintained by an intramolecular hydrogen bond between the amide N-H and the pyrone C4-carbonyl oxygen, is a conserved feature across the active halogenated series, suggesting it is important for adopting the correct conformation for binding. nih.gov In other related coumarin-3-carboxamides, the addition of electron-withdrawing groups has been shown to improve potency for certain targets. mdpi.com

| Structural Feature | Observation | Inferred Importance | Reference |

|---|---|---|---|

| Carboxamide at C3 | Compounds are active as MAO-B inhibitors. | Essential for correct presentation of pharmacophore. | nih.gov |

| Carboxamide at C2 | Isomers are inactive against MAO-B. | Incorrect geometry for target binding. | nih.gov |

| N-(4-halophenyl) group | Modulates potency and selectivity. | Pivotal for interaction within the target's binding pocket. | nih.gov |

| Molecular Planarity | Molecules are essentially planar. | Likely required for optimal fit into the target site. | nih.gov |

Modulation of Cellular Processes at a Molecular Level (e.g., overcoming drug resistance mechanisms)

Compounds based on the carboxamide scaffold have demonstrated the ability to modulate complex cellular processes, including those involved in the development of drug resistance. For instance, N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, has shown significant antibacterial activity against clinically isolated drug-resistant bacterial strains, including NDM-positive A. baumannii. mdpi.com This suggests that such scaffolds can interact with novel targets or in a manner that circumvents existing resistance mechanisms, such as enzymatic degradation or target mutation. mdpi.com

In the context of cancer, related coumarin (B35378) derivatives have been shown to inhibit key processes involved in malignancy and therapy resistance. One study demonstrated that a 3-bromophenyl-coumarin-3-carboxylate derivative could inhibit cancer cell invasion, a critical step in metastasis. nih.gov A series of novel N-phenyl-2H-chromene-3-carboxamides were found to provide radioprotection by modulating apoptosis, specifically through the downregulation of the pro-apoptotic protein p53 and upregulation of the anti-apoptotic protein Bcl-2. nih.gov By targeting fundamental cellular pathways like apoptosis, compounds of this class could potentially re-sensitize resistant cells to conventional therapies or act as standalone agents that bypass the mechanisms of resistance.

Exploration of Advanced Applications in Materials Science and Chemical Probes

Photophysical Properties and Luminescence Studies

The foundation of many applications for coumarin (B35378) derivatives lies in their behavior upon interaction with light. While specific experimental data for N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide is not extensively detailed in publicly available literature, the general photophysical characteristics can be inferred from the extensive research on the 2-oxo-2H-chromene-3-carboxamide scaffold. researchgate.netnih.gov

Coumarin-based molecules are well-known for their strong absorption of ultraviolet and visible light, followed by the emission of light at a longer wavelength, a phenomenon known as fluorescence. nih.gov The key characteristics—absorbance maximum (λabs), fluorescence emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF)—are crucial for determining a compound's suitability for optical applications. diva-portal.org

Absorbance and Emission: The 2-oxo-2H-chromene core typically exhibits an intramolecular charge transfer (ICT) character, which is sensitive to the electronic nature of its substituents and the polarity of its environment. nih.gov The absorption and emission wavelengths are dictated by the energy gap between the ground and excited states. For substituted coumarins, absorption maxima can range from approximately 300 nm to over 400 nm, with corresponding emission maxima shifted to longer wavelengths. nih.govresearchgate.net

Stokes Shift: The Stokes shift is the difference in wavelength (or energy) between the absorption and emission maxima. google.com A large Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. Coumarin derivatives can be engineered to have significant Stokes shifts. google.com

Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. diva-portal.org A high quantum yield is a primary requirement for bright fluorescent materials. The quantum yield of coumarins is highly dependent on their structure and the surrounding medium, with values approaching 1.0 (100% efficiency) in some cases, particularly when the molecular structure is rigidified. nih.gov

The following table presents representative photophysical data for other substituted coumarin compounds to illustrate the typical range of these values.

| Compound/Scaffold | Solvent/Matrix | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |

| 7-Dimethylamino Coumarin Derivatives | PMMA | - | - | - | ~1.0 |

| Coumarin-labeled Thioesters | Buffer (pH 7.4) | 300-431 | 300-476 | - | 0.007-0.107 |

| Substituted 2-oxo-2H-chromenes | Various | ~305-350+ | - | >5000 | 0.5-4 ns (lifetime) |

Data are illustrative for the coumarin class and not specific to this compound. nih.govresearchgate.net

The coumarin framework is a popular platform for designing fluorescent probes. researchgate.net These probes operate by modulating their fluorescence output (e.g., turning on, turning off, or shifting wavelength) in response to a specific analyte. nih.gov The design often involves attaching a receptor unit that selectively interacts with the target, causing a change in the electronic properties of the coumarin fluorophore.

While this compound has not been specifically reported as a probe, its structure contains features that suggest potential applications. The 2-oxo-2H-chromene-3-carboxamide moiety can act as a signaling unit, and the iodophenyl group could be leveraged for detecting analytes that interact with or displace the iodine atom, such as certain palladium species or biothiols, which are common targets for coumarin-based sensors. researchgate.netnih.gov

Supramolecular Assembly and Self-Organization Principles

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions, which dictates the material's bulk properties. While the specific crystal structure of this compound is not available, a detailed analysis of its close structural isomer, N-(4-Iodophenyl)-4-oxo-4H-chromene-3-carboxamide, provides significant insight into the likely principles of its self-organization. nih.gov The key interactions governing the assembly of these types of molecules include hydrogen bonding, halogen bonding, and π–π stacking. nih.govnih.gov

For the isomeric N-(4-Iodophenyl)-4-oxo-4H-chromene-3-carboxamide, X-ray crystallography reveals a highly organized supramolecular structure. nih.gov

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amide proton (N—H) and the carbonyl oxygen of the pyrone ring, forming a stable six-membered ring motif known as an S(6) ring. A weaker C—H···O interaction also contributes to this planar arrangement. nih.gov

Supramolecular Motifs: Molecules are linked into dimers via intermolecular C—H···O hydrogen bonds, creating a larger ring structure denoted as an R²₂(13) ring. These rings then propagate through the crystal lattice. nih.gov

π–π Stacking: The planar chromene and phenyl rings of adjacent, inversion-related molecules engage in π–π stacking interactions, further stabilizing the crystal packing. nih.gov

Halogen Interactions: Although not the dominant interaction in the reported isomer's crystal packing, the iodine atom is a key feature. In other contexts, iodo-substituents are known to participate in strong halogen bonding (C—I···X, where X is a Lewis base like O, N, or S), a highly directional interaction that is a powerful tool in crystal engineering and supramolecular assembly.

These principles of self-organization, driven by a combination of strong and weak directional interactions, are fundamental to designing crystalline materials with specific optical or electronic properties. It is highly probable that this compound assembles using a similar interplay of hydrogen bonding and π–π stacking, with the potential for halogen bonding to play a role in its crystal packing. nih.gov

Future Research Directions and Unaddressed Academic Challenges

Development of Novel and Efficient Synthetic Protocols

While classical methods for the synthesis of N-aryl-2-oxo-2H-chromene-3-carboxamides exist, often involving the reaction of salicylaldehydes with active methylene (B1212753) compounds, there is a continuous need for more efficient, environmentally benign, and versatile protocols. researchgate.net Traditional methods may suffer from limitations such as harsh reaction conditions, the use of hazardous catalysts, and lengthy reaction times.

Future research should focus on the development of novel synthetic strategies for N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide that address these shortcomings. The exploration of green chemistry principles is paramount, including the use of aqueous media, biodegradable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation. researchgate.net One promising avenue is the refinement of one-pot multicomponent reactions (MCRs), which offer the advantages of procedural simplicity, time efficiency, and high atom economy. rsc.org

A key challenge lies in the regioselective introduction of the iodine substituent on the aniline (B41778) precursor and ensuring its stability throughout the synthetic sequence. Furthermore, developing protocols that allow for the facile diversification of the coumarin (B35378) core and the N-phenyl ring would be highly valuable for generating a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Protocols for Coumarin-3-carboxamides

| Protocol | Catalyst | Solvent | Advantages | Disadvantages |

| Classical Knoevenagel Condensation | Piperidine (B6355638), NaHCO3 | Ethanol, Toluene | Well-established, readily available reagents | Often requires high temperatures and long reaction times, catalyst can be harsh researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Piperidine | None (solvent-free) or Ethanol | Rapid reaction times, improved yields | Requires specialized equipment |

| Ultrasound-Assisted Synthesis | EDCl/HOBt | Not specified | Short reaction times, environmentally friendly | May not be suitable for all substrates researchgate.net |

| One-Pot, Three-Component Reaction | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Methanol | High yields, operational simplicity, broad substrate scope | Catalyst loading might need optimization rsc.org |

Integration into Multi-component Reaction Systems for Chemical Diversity

Multi-component reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. nih.gov Integrating this compound or its precursors into novel MCR systems is a compelling future research direction. This approach would enable the creation of a diverse library of compounds with potential biological activities.

For instance, the development of a one-pot, three-component protocol involving a substituted salicylaldehyde (B1680747), an appropriate active methylene N-(4-iodophenyl)acetamide, and a third variable component could lead to a wide range of structurally diverse chromene-3-carboxamides. rsc.org The challenge in this area is to design MCRs where the reactants are compatible and the desired product is formed with high selectivity and yield. The reactivity of the iodine substituent will also need to be considered to avoid unwanted side reactions.

The successful implementation of such MCRs would significantly accelerate the drug discovery process by providing a rapid and efficient means to explore the chemical space around the this compound scaffold.

Advanced Computational Modeling for Predictive Molecular Design

Computational modeling and in silico studies are indispensable tools in modern drug discovery, offering insights into molecular properties and interactions that can guide the design of more potent and selective compounds. For this compound, advanced computational modeling presents a significant and largely unexplored research avenue.

Future studies should employ techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the biological activities of novel derivatives and to understand their binding modes with potential protein targets. nih.gov A critical aspect of this research will be to leverage the structural information from closely related compounds, such as the crystal structure of N-(4-Iodophenyl)-4-oxo-4H-chromene-3-carboxamide, which reveals an essentially planar molecule with specific intramolecular hydrogen bonding patterns. nih.gov This planarity and the potential for halogen bonding due to the iodine atom are key features to be explored in computational models.

Table 2: Key Parameters for Computational Modeling of this compound

| Computational Technique | Key Parameters to Investigate | Potential Insights |

| Quantum Mechanics (QM) | Electron density distribution, electrostatic potential, halogen bonding potential | Understanding the electronic influence of the iodine atom |

| Molecular Docking | Binding affinity, interaction patterns with target proteins | Identification of potential biological targets and key binding residues |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, stability of protein-ligand complexes | Elucidation of the dynamic behavior of the molecule in a biological environment |

| QSAR | Correlation of molecular descriptors with biological activity | Prediction of the activity of novel derivatives and guidance for lead optimization |

Elucidation of Complex Biological Interaction Networks at the Molecular Level

While the broader class of coumarins is known to interact with a multitude of biological targets, the specific molecular interactions of this compound remain largely uncharacterized. A crucial future research direction is the elucidation of its complex biological interaction networks at the molecular level.

Initial investigations could focus on targets known to be modulated by coumarin-3-carboxamides, such as monoamine oxidases (MAOs), acetylcholinesterase, and various kinases. mdpi.comnih.gov The presence of the iodine atom could confer unique selectivity or potency against these targets. For example, studies on related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have suggested that the halogen substituent plays a pivotal role in their inhibitory activities towards MAO-B. nih.gov

A significant challenge will be to identify the direct binding partners of this compound in a cellular context. This can be addressed using a combination of proteomics approaches, such as affinity chromatography-mass spectrometry, and cell-based assays. Understanding these interactions will be fundamental to unraveling the mechanism of action and identifying potential therapeutic applications for this compound.

Application in Chemical Biology as Tool Compounds

The unique structural features of this compound, particularly the presence of an iodine atom, make it an attractive candidate for development as a chemical biology tool compound. The iodine atom can serve as a handle for further chemical modifications, such as the introduction of fluorescent tags, biotin (B1667282) labels, or photoaffinity probes.

These modified versions of the compound could be used to visualize its subcellular localization, identify its protein binding partners through pull-down assays, and map its binding sites on target proteins. The development of such chemical probes would be invaluable for dissecting the biological pathways modulated by this class of compounds.

The primary academic challenge in this area is the design and synthesis of functionalized derivatives that retain the biological activity of the parent compound while incorporating the necessary reporter tags without significant steric hindrance. The successful development of such tool compounds would provide powerful reagents for the broader chemical biology community to investigate the roles of its targets in health and disease.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodology : The compound can be synthesized via a coupling reaction between 2-oxo-2H-chromene-3-carboxylic acid and 4-iodoaniline. Key steps include:

- Activation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group.

- Reaction Conditions : Conduct the reaction in anhydrous DMF or THF under nitrogen, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Isolate the product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from acetone or ethanol .

- Validation : Confirm yield (typically 60–75%) and purity via TLC and melting point analysis .

Q. How can basic structural characterization be performed for this compound?

- Techniques :

- IR Spectroscopy : Identify characteristic peaks for the carbonyl groups (C=O at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹) and N–H stretching (~3320 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~406) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~50%, H: ~2.5%, N: ~3.4%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HCT116, MCF7) using MTT assays. Reference IC₅₀ values for similar coumarin-carboxamides (0.5–57 μM) .

- Enzyme Inhibition : Assess HDAC1 inhibitory activity via fluorometric assays, comparing to entinostat (IC₅₀ ~0.4 μM) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Procedure :

- Crystallization : Grow crystals via slow evaporation from acetone/DMSO (9:1).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., N–H⋯O interactions) .

Q. What advanced NMR techniques elucidate conformational dynamics?

- ²H NMR : Study restricted rotation of the 4-iodophenyl group in deuterated DMSO.

- NOESY/ROESY : Detect through-space correlations between the chromene ring and iodophenyl substituent to assess planarity .